Cas no 3089-55-2 (Benzyl octyl adipate)

Benzyl octyl adipate structure
Benzyl octyl adipate structure
Product Name:Benzyl octyl adipate
N.o CAS:3089-55-2
MF:C21H32O4
MW:348.476387023926
MDL:MFCD00048940
CID:312328
PubChem ID:76534
Update Time:2025-05-25

Benzyl octyl adipate Propriedades químicas e físicas

Nomes e Identificadores

    • Benzyl octyl adipate
    • Hexanedioic acid,1-octyl 6-(phenylmethyl) ester
    • SCHEMBL772826
    • DTXSID20184896
    • Hexanedioic acid, 1-octyl 6-(phenylmethyl) ester
    • NS00015711
    • AKOS015995024
    • benzyloctyladipat
    • UNII-MR5CLK3Y44
    • 3089-55-2
    • CS-0152151
    • 1-O-octyl 6-O-(phenylmethyl) hexanedioate
    • 6-O-benzyl 1-O-octyl hexanedioate
    • DS-18487
    • ADIMOLL BO
    • C21H32O4
    • Hexanedioic acid, octyl phenylmethyl ester
    • S10637
    • MFCD00048940
    • MR5CLK3Y44
    • AM20040141
    • DECACTMEFWAFRE-UHFFFAOYSA-N
    • EINECS 221-431-2
    • FT-0688403
    • Q27284187
    • Adipic acid, benzyl octyl ester
    • benzyloctyladipate
    • Hexanedioic acid, 1-octyl 6-(phenylmethyl) ester; Adipic acid, benzyl octyl ester (6CI,7CI,8CI); Hexanedioic acid, octyl phenylmethyl ester (9CI); Adimoll BO; Benzyl octyl adipate
    • DB-253899
    • MDL: MFCD00048940
    • Inchi: 1S/C21H32O4/c1-2-3-4-5-6-12-17-24-20(22)15-10-11-16-21(23)25-18-19-13-8-7-9-14-19/h7-9,13-14H,2-6,10-12,15-18H2,1H3
    • Chave InChI: DECACTMEFWAFRE-UHFFFAOYSA-N
    • SMILES: O(C(CCCCC(=O)OCC1C=CC=CC=1)=O)CCCCCCCC

Propriedades Computadas

  • Massa Exacta: 348.23016
  • Massa monoisotópica: 348.23
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 25
  • Contagem de Ligações Rotativas: 16
  • Complexidade: 348
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 52.6A^2
  • XLogP3: 5.5

Propriedades Experimentais

  • Densidade: 1.013
  • Ponto de ebulição: 434.2℃ at 760 mmHg
  • Ponto de Flash: 206.5°C
  • Índice de Refracção: 1.491
  • PSA: 52.6

Benzyl octyl adipate Preçomais >>

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